4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that contains a thieno[3,2-c]pyridine core structure
Properties
Molecular Formula |
C11H15NS2 |
|---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
4-(1-methylsulfanylcyclopropyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H15NS2/c1-13-11(4-5-11)10-8-3-7-14-9(8)2-6-12-10/h3,7,10,12H,2,4-6H2,1H3 |
InChI Key |
CEWAFURZADKULE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC1)C2C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
Preparation Methods
General Approaches
The thieno[3,2-c]pyridine scaffold is commonly synthesized via cyclization reactions involving thiophene derivatives and nitrogen-containing precursors. Two primary methods are:
2.1.1 Vilsmeyer-Haack Formylation and Subsequent Cyclization:
Starting from 4-piperidone derivatives, protection of the amine followed by formylation generates intermediates that, upon reaction with sulfur sources and alkyl halides, yield thiol intermediates. These intermediates undergo base-catalyzed cyclization to form the tetrahydrothieno[3,2-c]pyridine ring.2.1.2 Pictet-Spengler Reaction:
This method involves cyclization of amino thiophene derivatives with aldehydes under acidic conditions to form the bicyclic thieno[3,2-c]pyridine core, especially useful for 2-substituted analogues.
Protection and Deprotection
- The benzothiazole-2-sulfonyl (Bts) group is used to protect amines during harsh reaction conditions, offering stability under acidic and basic media and removable by mild nucleophilic conditions (e.g., PhSH/K2CO3).
- Avoidance of hydrogenation for deprotection prevents reductive ring opening.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Piperidone + BtsCl, NaOH (pH 10-11), dioxane/H2O | Amine protection to form Bts-amine intermediate | ~85 |
| 2 | Bts-amine + Vilsmeier reagent (POCl3/DMF) | Formylation to chloroformyl intermediate | ~80 |
| 3 | Chloroformyl intermediate + Na2S (in situ thiol formation) | Thiol intermediate generation | - |
| 4 | Thiol intermediate + methylsulfanyl-alkyl bromide (e.g., methylsulfanylcyclopropyl bromide) + base | Nucleophilic substitution to install methylsulfanylcyclopropyl group | ~70 |
| 5 | Base-catalyzed cyclization (e.g., K2CO3, reflux) | Formation of tetrahydrothieno[3,2-c]pyridine ring | ~75 |
| 6 | Deprotection with PhSH/K2CO3 | Removal of Bts protecting group to yield final compound | ~90 |
Note: Yields are approximate and may vary depending on specific conditions and substrates used.
Reaction Optimization and Mechanistic Insights
- Maintaining pH between 10 and 11 during amine protection is critical to maximize yield and avoid side reactions.
- The thiol intermediate is highly reactive; thus, its generation and subsequent alkylation should be performed promptly to avoid decomposition.
- Avoiding hydrogenation in deprotection steps preserves the integrity of the cyclopropyl ring and the bicyclic core.
- The use of mild nucleophiles such as thiophenol (PhSH) enables selective removal of the Bts group without affecting other functionalities.
Analytical Characterization
- The final compound is characterized by NMR (1H and 13C), confirming the presence of the methylsulfanylcyclopropyl substituent and the tetrahydrothieno[3,2-c]pyridine core.
- Mass spectrometry confirms molecular weight consistent with the formula C14H17NS2 (reflecting the methylsulfanylcyclopropyl substitution).
- Purity is assessed by chromatographic techniques such as HPLC.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Core Scaffold | 4H,5H,6H,7H-thieno[3,2-c]pyridine |
| Key Substituent | 1-(Methylsulfanyl)cyclopropyl at 4-position |
| Amine Protection | Benzothiazole-2-sulfonyl (Bts) group |
| Thiol Source | Sodium sulfide (Na2S) |
| Alkylation Agent | Methylsulfanylcyclopropyl bromide or equivalent |
| Cyclization Base | Potassium carbonate (K2CO3) or similar |
| Deprotection | PhSH / K2CO3 |
| Typical Yields | 70–90% per step (varies) |
| Critical Conditions | pH 10-11 during protection, avoid hydrogenation in deprotection |
Chemical Reactions Analysis
Types of Reactions
4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or sulfide derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in drug discovery and development due to its structural features that may interact with biological targets.
1. Anticancer Activity
Research indicates that thieno[3,2-c]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have shown that it possesses effective antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents .
3. Neuroprotective Effects
Recent investigations suggest that thieno[3,2-c]pyridine derivatives may have neuroprotective effects. Animal models have indicated that these compounds can reduce oxidative stress and inflammation in neurodegenerative diseases like Alzheimer's .
Agrochemical Applications
The unique properties of 4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine also extend to agricultural sciences.
1. Pesticide Development
Research has explored the use of this compound as a potential pesticide. Its ability to disrupt metabolic processes in pests has been highlighted in studies focusing on its efficacy against common agricultural pests . Field trials have shown promising results in controlling pest populations while minimizing environmental impact.
2. Plant Growth Regulators
The compound is being investigated for its role as a plant growth regulator. Preliminary studies suggest it can enhance growth rates and yield in certain crops, indicating potential for use in sustainable agriculture practices .
Materials Science Applications
In addition to biological applications, the compound's chemical properties lend themselves to materials science.
1. Organic Electronics
Thieno[3,2-c]pyridine derivatives have been incorporated into organic electronic devices due to their favorable electronic properties. Research has shown that these compounds can improve the efficiency of organic photovoltaic cells by enhancing charge transport .
2. Polymer Chemistry
The compound is being studied for its potential use in developing new polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine include other thieno[3,2-c]pyridine derivatives and cyclopropyl-containing compounds .
Uniqueness
What sets this compound apart is its unique combination of a thieno[3,2-c]pyridine core with a methylsulfanyl-cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is a member of the thieno[3,2-c]pyridine family, known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₉H₁₁N₃S
- Molecular Weight: 197.26 g/mol
This compound features a thieno[3,2-c]pyridine core with a methylsulfanyl group and a cyclopropyl substituent, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thieno[3,2-c]pyridine derivatives. For instance:
- Antibacterial Activity: The compound has shown promising results against various bacterial strains. In vitro tests indicated that derivatives of this compound exhibit minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. .
- Antifungal Activity: The compound also demonstrated antifungal properties with MIC values against Candida albicans and Aspergillus niger in the range of 3.92–4.23 mM .
| Microorganism | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 1.95 - 15.62 | Antibacterial |
| Streptococcus spp. | 7.81 - 15.62 | Antibacterial |
| Candida albicans | 3.92 - 4.01 | Antifungal |
| Aspergillus niger | 4.01 - 4.23 | Antifungal |
Cytotoxicity
Cytotoxicity assays have been performed to evaluate the potential of this compound in cancer treatment:
- Cell Lines Tested: Various cancer cell lines including MES-SA (sarcoma), HCT15 (colorectal), and CAPAN-1 (pancreatic) were used.
- Results: The compound exhibited significant growth inhibition with IC50 values ranging from 0.25 to 0.5 µM across different cell lines .
| Cell Line | IC50 (µM) | Type |
|---|---|---|
| MES-SA | 0.25 | Sarcoma |
| HCT15 | 0.30 | Colorectal |
| CAPAN-1 | 0.50 | Pancreatic |
The biological activity of thieno[3,2-c]pyridine derivatives is often attributed to their ability to inhibit specific enzymes or pathways crucial for microbial survival or cancer cell proliferation:
- Kinase Inhibition: Some studies suggest that these compounds may act as multikinase inhibitors, affecting pathways involved in cell cycle regulation and apoptosis .
Case Studies
-
Case Study on Antibacterial Efficacy:
A study conducted on the antibacterial effects of various thieno[3,2-c]pyridine derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria compared to standard antibiotics . -
Case Study on Cancer Cell Lines:
Research involving the evaluation of cytotoxicity against multiple cancer cell lines indicated that modifications in the substituent groups significantly impacted the potency of thieno[3,2-c]pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
